[2,2-DIMETHYL-2,3-DIHYDROBENZO[F]ISOQUINOLIN-4(1H)-YLIDEN]METHYL CYANIDE
Overview
Description
[2,2-DIMETHYL-2,3-DIHYDROBENZO[F]ISOQUINOLIN-4(1H)-YLIDEN]METHYL CYANIDE is a complex organic compound with a molecular formula of C17H16N2. This compound is known for its unique structure, which includes a benzo[f]isoquinoline core with a dimethyl substitution and a cyanide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-DIMETHYL-2,3-DIHYDROBENZO[F]ISOQUINOLIN-4(1H)-YLIDEN]METHYL CYANIDE typically involves the cyclocondensation of appropriate carbinols with hydrogen cyanide. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It acts as a reducing agent in some reactions.
Substitution: It can undergo substitution reactions, particularly at the benzo[f]isoquinoline core.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrogen cyanide: Used in the initial synthesis.
Malonic acid: Reacts with the compound to form various derivatives.
Thioglycolic acid: Used to form thioacetic acid derivatives.
Major Products Formed
The major products formed from reactions with this compound include:
Esters: Formed by reacting with alcohols and phenols.
Thioacetic acids: Formed by reacting with thioglycolic acid.
Scientific Research Applications
This compound has several scientific research applications, including:
Organic Chemistry: Used as a reducing agent in various organic reactions.
Pharmaceuticals: Involved in the synthesis of certain pharmaceuticals with beneficial effects.
Renewable Energy: Potential application in the reduction of carbon dioxide to formic acid.
Mechanism of Action
The mechanism of action for [2,2-DIMETHYL-2,3-DIHYDROBENZO[F]ISOQUINOLIN-4(1H)-YLIDEN]METHYL CYANIDE involves the transfer of a hydride ion (H-) to the functional group being reduced. This results in the formation of an alcohol or other reduced product. The compound can also activate substrates through quaternization of the nitrogen atom, enabling further reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-1,2-DIHYDROBENZO[F]ISOQUINOLINE: Similar structure but lacks the cyanide group.
2,2-DIMETHYL-1,2,3,4-TETRAHYDROBENZO[F]ISOQUINOLIN-4-YL: Another derivative with different functional groups.
Uniqueness
The presence of the cyanide group in [2,2-DIMETHYL-2,3-DIHYDROBENZO[F]ISOQUINOLIN-4(1H)-YLIDEN]METHYL CYANIDE makes it unique compared to other similar compounds
Properties
IUPAC Name |
(2Z)-2-(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-17(2)11-15-13-6-4-3-5-12(13)7-8-14(15)16(19-17)9-10-18/h3-9,19H,11H2,1-2H3/b16-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMOJBLCQMUUTA-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=CC#N)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)/C(=C/C#N)/N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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